N-(3-chlorophenyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C17H15ClN4OS and its molecular weight is 358.84. The purity is usually 95%.
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Scientific Research Applications
Photovoltaic Efficiency and Non-linear Optical Activity
N-(3-chlorophenyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide and its analogs have been explored for their potential in dye-sensitized solar cells (DSSCs). They exhibit good light-harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic cells. Additionally, these compounds demonstrate significant non-linear optical (NLO) activity, which is vital in photonics and telecommunications (Mary et al., 2020).
Antimicrobial Activity
Some derivatives of this compound have shown promising results as antimicrobial agents. These compounds exhibit effectiveness against a range of microorganisms, indicating their potential in developing new antibacterial treatments (Desai et al., 2008).
Anticancer Properties
Several studies have explored the anticancer properties of this compound derivatives. These compounds have shown activity against various cancer cell lines, including melanoma and breast cancer, highlighting their potential as anticancer agents (Ostapiuk et al., 2015).
Enzyme Inhibition
Derivatives of this compound have been studied for their α-glucosidase inhibitory activity. This is significant for potential applications in treating diseases like diabetes, where enzyme inhibition plays a crucial role (Koppireddi et al., 2014).
Molecular Docking Studies
Molecular docking studies of this compound derivatives have provided insights into their binding interactions with biological targets like Cyclooxygenase enzymes. This is crucial for understanding their mechanism of action in pharmacological contexts (Kumar et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been known to target nitric oxide synthase in the brain and endothelial cells .
Mode of Action
Based on the structure and the targets of similar compounds, it can be hypothesized that it might interact with its targets through hydrogen bonding, hydrophobic interactions, or π-π stacking .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-11-4-2-7-15(19-11)22-17-21-14(10-24-17)9-16(23)20-13-6-3-5-12(18)8-13/h2-8,10H,9H2,1H3,(H,20,23)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVWVOOPAXBJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.